1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

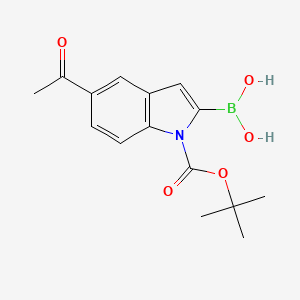

This compound belongs to the class of indole-based boronic esters, characterized by a tert-butoxycarbonyl (BOC) protecting group at the indole nitrogen (N1) and a boronic acid moiety at the C2 position. The 5-acetyl substituent introduces an electron-withdrawing ketone group, which modulates electronic properties and reactivity. Such derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications .

Preparation Methods

The synthesis of 1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The boronic acid ester group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the fields of oncology and inflammation modulation.

Anticancer Properties

Indole derivatives are known for their anticancer properties. Research indicates that compounds similar to 1H-Indole-1-carboxylic acid derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For instance, studies have demonstrated that certain indole derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at low concentrations.

Cysteinyl Leukotriene Receptor Antagonism

Another important application is in the modulation of cysteinyl leukotriene receptors (CysLT1 and CysLT2), which are implicated in asthma and inflammatory responses. Compounds with similar structures have shown low nanomolar IC50 values against these receptors, suggesting strong antagonistic activity. This positions 1H-Indole-1-carboxylic acid as a potential therapeutic agent for inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated various indole derivatives for their effects on MCF-7 and A549 cell lines. The results indicated that several derivatives reduced cell viability significantly, suggesting their potential as anticancer agents. Specifically, one derivative exhibited an IC50 value of less than 10 µM against MCF-7 cells, highlighting its potency.

Case Study 2: Inflammatory Response Modulation

In another investigation focusing on inflammatory models, indole derivatives were assessed for their ability to inhibit leukotriene synthesis. The most effective compounds demonstrated IC50 values ranging from 5 to 20 nM against CysLT receptors, indicating their potential use in treating conditions such as asthma and other inflammatory disorders.

Research Findings Summary

The following table summarizes key findings from studies related to the biological activity of indole derivatives:

| Study | Activity | IC50 Value | Cell Line/Target |

|---|---|---|---|

| Study A | Anticancer | <10 µM | MCF-7 (Breast Cancer) |

| Study B | CysLT1 Antagonism | <20 nM | CysLT1 Receptor |

| Study C | Anti-inflammatory | <5 nM | Various Inflammatory Models |

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with hydroxyl or amino groups in enzymes, inhibiting their activity . This property is particularly useful in designing enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the indole ring critically influence reactivity and applications. Key comparisons include:

Key Findings :

- Electron-withdrawing groups (e.g., acetyl, CF3) increase boronic acid acidity, accelerating transmetallation in Suzuki reactions .

- Halogens (Cl, F) offer ortho/para-directing effects but require harsher coupling conditions compared to acetylated derivatives .

- Bulky substituents (silyl, dioxolane) improve pharmacokinetic properties (e.g., half-life) but may necessitate larger catalytic systems for efficient coupling .

Biological Activity

1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester (9CI), with the CAS number 848357-29-9, is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its efficacy.

- Molecular Formula : C15H18BNO5

- Molecular Weight : 303.12 g/mol

- Structure : The compound features a boron atom which may contribute to its biological activity by facilitating interactions with biological targets.

Biological Activity Overview

Research indicates that indole derivatives often exhibit significant biological activities. The specific activities of 1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester (9CI) include:

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For instance, related compounds have shown antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis through various mechanisms involving caspases and other apoptotic markers .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5e | MCF-7 | 0.95 | Inhibition of CDK2 and EGFR; apoptosis induction |

| Compound 5d | A549 | 3.70 | EGFR inhibition |

| Compound 7 | HT-29 | 2.50 | Multi-target kinase inhibition |

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties. Recent studies have shown that certain indole carboxylic acids can inhibit the activity of HIV-1 integrase, a crucial enzyme in the viral life cycle. The binding affinity of these compounds to the integrase active site suggests a potential mechanism for their antiviral action .

Table 2: HIV-1 Integrase Inhibition by Indole Derivatives

| Compound | IC50 (µM) | Binding Interaction |

|---|---|---|

| Compound 3 | 0.13 | Metal-chelation with Mg²⁺ ions |

| Compound 20a | 0.25 | π-π stacking with viral DNA |

Mechanistic Insights

The biological activity of indole derivatives often involves multiple mechanisms:

- Enzyme Inhibition : Many indoles act as inhibitors of key enzymes involved in cancer progression and viral replication.

- Apoptosis Induction : Certain compounds trigger apoptotic pathways by modulating the expression of proteins such as Bcl-2 and p53.

- Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (CDKs).

Case Studies

A notable study evaluated the antiproliferative effects of various indole derivatives on breast cancer cells (MCF-7). The results indicated that compounds with specific substitutions on the indole ring exhibited enhanced potency compared to standard chemotherapeutics like doxorubicin .

Another study focused on the antiviral properties of modified indole carboxylic acids against HIV-1 integrase, demonstrating that structural modifications significantly improved inhibitory activity .

Q & A

Q. Basic: What are effective synthetic routes for introducing tert-butyl ester groups into indole derivatives?

Methodological Answer:

The tert-butyl ester group is commonly introduced via acid-catalyzed esterification or protection of carboxylic acids using Boc (tert-butoxycarbonyl) reagents. For example:

- Procedure : React indole-carboxylic acid derivatives with Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) in anhydrous dichloromethane at 0–25°C. Monitor reaction progress via TLC .

- Optimization : Use bulky bases to minimize side reactions with borono or acetyl substituents. Recrystallization from acetic acid/DMF mixtures improves purity .

Example Workflow :

Protect borono group with pinacol.

Acetylate indole at C5 using acetyl chloride in acetic acid/sodium acetate.

Deprotect borono group via HCl/THF.

Q. Basic: What analytical techniques are critical for characterizing tert-butyl indole esters?

Methodological Answer:

- NMR Spectroscopy : Confirm esterification via tert-butyl proton signals (singlet at ~1.4 ppm in ¹H NMR). Borono groups show characteristic ¹¹B NMR peaks at 18–22 ppm.

- Mass Spectrometry : Use HR-ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅N₂⁺ at 211.1230) .

- Melting Point Analysis : Cross-reference with literature (e.g., tert-butyl indole esters typically melt at 220–225°C) .

Q. Advanced: How can catalytic methods optimize cyclization in indole-borono ester synthesis?

Methodological Answer:

Palladium-catalyzed reductive cyclization is effective for constructing indole cores.

Properties

IUPAC Name |

[5-acetyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO5/c1-9(18)10-5-6-12-11(7-10)8-13(16(20)21)17(12)14(19)22-15(2,3)4/h5-8,20-21H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZXANWFJBJUNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.